Pravastatin sodium
Overview
Description
Synthesis Analysis
The synthesis of pravastatin sodium involves complex chemical reactions aimed at creating the active HMG-CoA reductase inhibitor. Detailed methodologies for synthesizing pravastatin highlight the pharmaceutical industry's efforts in developing efficient and scalable processes. These methods encompass various chemical transformations, purification steps, and quality control measures to ensure the production of pravastatin sodium with high purity and pharmacological efficacy (Al-Badr & Mostafa, 2014).
Scientific Research Applications
Cholesterol and Cardiovascular Health
Pravastatin sodium is effective in reducing cholesterol levels, particularly by decreasing LDL-cholesterol through an LDL receptor pathway and HDL-cholesterol by reducing VLDL-cholesterol secretion from the liver. This reduction is significant in promoting cardiovascular health and preventing cardiovascular diseases (El-Abasawi, Attia, Abo-serie, & Abdel-Fattah, 2018).
Impact on Lipoprotein Metabolism
In Japanese white rabbits, Pravastatin sodium selectively decreases HDL cholesterol by transferring cholesteryl ester molecules from HDL to CE-poor VLDL particles (Miyazaki et al., 2004).
Tissue-Selective Inhibition
Pravastatin sodium exhibits tissue-selective inhibition of cholesterol synthesis, showing significant effects in the liver and ileum, but less so in other organs like the kidney, spleen, adrenal, testis, prostate, and brain (Koga et al., 1990).
Hepatic LDL Receptor Activity
When used alone or in combination with cholestyramine, Pravastatin sodium effectively induces hepatic LDL receptor activity in hyperlipidemic rabbits. It's noted that mRNA for the LDL receptor is increased in the liver and intestine but not in the adrenal gland (Kuroda et al., 1992).
Liver Selectivity and Drug Interactions
Pravastatin's unique pharmacokinetic characteristics, such as liver selectivity and reduced likelihood of drug interactions, contribute to improved patient outcomes in hypercholesterolemia treatment (Hatanaka, 2000).
Comparison with Other Statins
Pravastatin is reported to have fewer adverse effects compared to other statins like lovastatin, while still effectively reducing cholesterol and increasing HDL levels (Jungnickel, Cantral, & Maloley, 1992).
Mechanisms of Tissue-Selective Action
The tissue-selective action of Pravastatin in inhibiting 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase is attributed to its uptake via a sodium-independent bile acid transporter in liver cells (Ziegler & Stünkel, 1992).
Adverse Effects
In some cases, Pravastatin sodium treatment may cause side effects like bilateral pleural effusions, necessitating immediate medical attention (Kalomenidis, Papiris, & Loukides, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-IYNICTALSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81093-37-0 (Parent) | |
Record name | Pravastatin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047525 | |
Record name | Pravastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pravastatin sodium | |
CAS RN |
81131-70-6 | |
Record name | Pravastatin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pravastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-, sodium salt (1:1), (βR,δR,1S,2S,6S,8S,8aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M8608UQ61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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